molecular formula C10H12ClNO B2998057 rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol CAS No. 1909286-66-3

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol

Cat. No.: B2998057
CAS No.: 1909286-66-3
M. Wt: 197.66
InChI Key: RLUYLBWEPOPAQN-NXEZZACHSA-N
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Description

rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and proline.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under mild conditions, with the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

  • The industrial production of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to modify the pyrrolidine ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced pyrrolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of more complex molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific enzymes or receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

    (2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol: The enantiomerically pure form of the compound.

    (2S,3S)-2-(4-chlorophenyl)pyrrolidin-3-ol: Another enantiomer of the compound.

    2-(4-chlorophenyl)pyrrolidine: A structurally similar compound without the hydroxyl group.

Uniqueness:

  • rac-(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol is unique due to its chiral nature and the presence of both a chlorophenyl group and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUYLBWEPOPAQN-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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